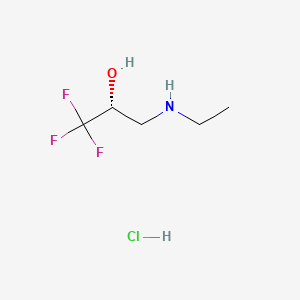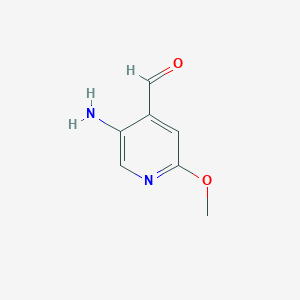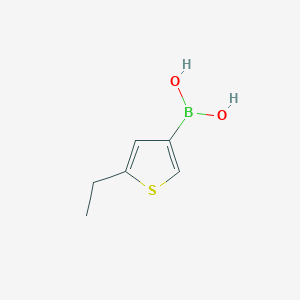
(5-Ethylthiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethylthiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Ethylthiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, often employs iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting pinacol boronates . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Ethylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic partner .
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium acetate, to activate the boronic acid . The reaction conditions are generally mild, making it compatible with a wide range of functional groups.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(5-Ethylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action for (5-Ethylthiophen-3-yl)boronic acid in cross-coupling reactions involves the activation of the boron atom by a base, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (5-Ethylthiophen-3-yl)boronic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C6H9BO2S |
|---|---|
Poids moléculaire |
156.02 g/mol |
Nom IUPAC |
(5-ethylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
Clé InChI |
NTKFIQZZYNVSMF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CSC(=C1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




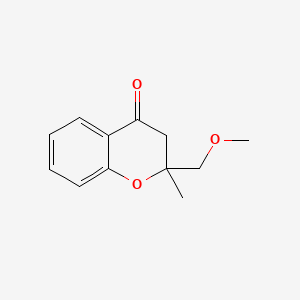
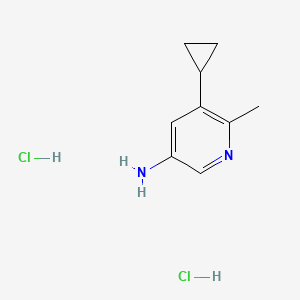
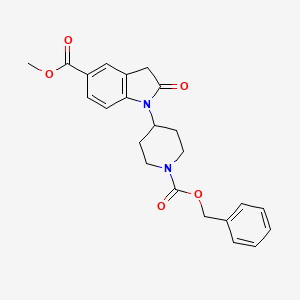
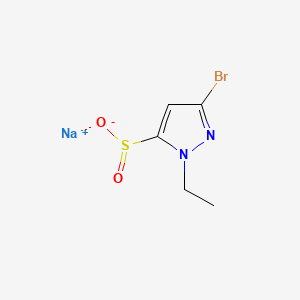
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
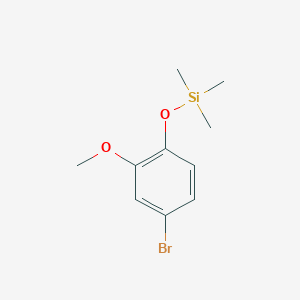
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
